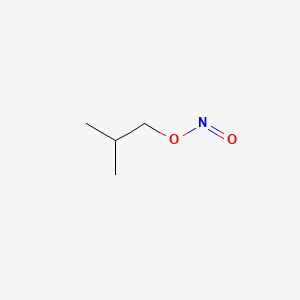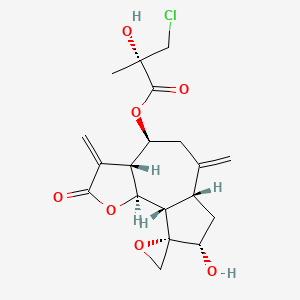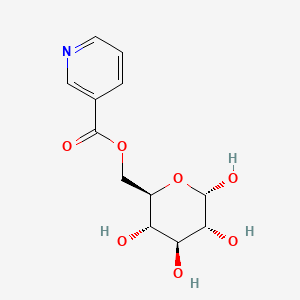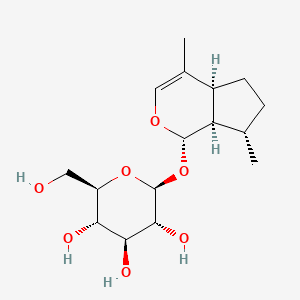
2,4'-Dihydroxydiphenylmethane
Overview
Description
2,4’-Dihydroxydiphenylmethane is an organic compound with the chemical formula C₁₃H₁₂O₂. It is a white to yellowish powder that is soluble in organic solvents such as ethanol, dichloromethane, and benzene at room temperature . This compound is primarily used as an intermediate in the production of dyes and photosensitizers. It also serves as an important structural unit in organic synthesis for the preparation of various organic compounds .
Mechanism of Action
Target of Action
It is structurally related to bisphenol a (bpa), a popular precursor for forming plastics . Both belong to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group .
Biochemical Pathways
It is known that bisphenols can interact with various cellular pathways, potentially affecting cell growth, differentiation, and metabolism .
Pharmacokinetics
It is known that bisphenols can be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Bisphenols are known to have various biological effects, potentially affecting cell growth, differentiation, and metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Dihydroxydiphenylmethane . For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
2,4’-Dihydroxydiphenylmethane plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo phase II biotransformations to form glucuronide and sulfate conjugates . These interactions are crucial for its metabolism and excretion from the body. The compound’s phenolic groups allow it to form hydrogen bonds with proteins and enzymes, influencing their activity and stability.
Cellular Effects
2,4’-Dihydroxydiphenylmethane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits estrogenic, progesteronic, and anti-androgenic effects, which can alter hormone levels and receptor activities . These hormonal changes can impact cell proliferation, differentiation, and apoptosis, leading to significant effects on cellular function.
Molecular Mechanism
The molecular mechanism of 2,4’-Dihydroxydiphenylmethane involves its binding interactions with biomolecules. It can bind to estrogen receptors, mimicking the action of natural estrogens and altering gene expression . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic flux. These interactions at the molecular level are critical for understanding the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dihydroxydiphenylmethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, which may have different biological activities . Long-term exposure to the compound can lead to cumulative effects on cells, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2,4’-Dihydroxydiphenylmethane vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can cause toxic or adverse effects, including hormonal imbalances and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2,4’-Dihydroxydiphenylmethane is involved in several metabolic pathways. It undergoes phase II biotransformations, forming glucuronide and sulfate conjugates . These metabolic pathways are essential for its detoxification and excretion from the body. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,4’-Dihydroxydiphenylmethane within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes via specific transporters, influencing its localization and accumulation within cells . The compound’s distribution within tissues can affect its biological activity and toxicity.
Subcellular Localization
2,4’-Dihydroxydiphenylmethane’s subcellular localization is crucial for its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4’-Dihydroxydiphenylmethane involves the reaction of phenol with formaldehyde in the presence of an inorganic acidic catalyst. The reaction is typically conducted at a temperature range of 85-100°C, which favors the formation of the 2,4’-isomer . The process can be carried out under atmospheric pressure, and the molar ratio of phenol to formaldehyde is kept relatively low to enhance selectivity and productivity .
Industrial Production Methods
In industrial settings, the production of 2,4’-Dihydroxydiphenylmethane follows a similar synthetic route. High purity phenol and formaldehyde are reacted in the presence of an inorganic acidic catalyst. The reaction conditions are optimized to achieve high selectivity for the 2,4’-isomer and to ensure efficient recycling of the spent catalyst . This method is energy-efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dihydroxydiphenylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of 2,4’-Dihydroxydiphenylmethane.
Scientific Research Applications
2,4’-Dihydroxydiphenylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, photosensitizers, and other industrial chemicals.
Comparison with Similar Compounds
2,4’-Dihydroxydiphenylmethane can be compared with other similar compounds such as:
Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: Similar to Bisphenol A but with different structural properties and applications.
Bisphenol S: An alternative to Bisphenol A with improved thermal stability.
Uniqueness
2,4’-Dihydroxydiphenylmethane is unique due to its specific isomeric form, which provides distinct reactivity and selectivity in chemical reactions. Its ability to serve as a versatile building block in organic synthesis and its applications in various fields make it a valuable compound .
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLNPXCISNPHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044890 | |
| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-03-0 | |
| Record name | 2,4′-Dihydroxydiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Bisphenol F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dihydroxydiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-[(4-hydroxyphenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[(4-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-BISPHENOL F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX5YMK20B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research conducted on 2,4'-Dihydroxydiphenylmethane in the provided articles?
A1: The research primarily focuses on understanding how this compound, as a model compound for phenolic resins, degrades when exposed to radiation. [] This is important because phenolic resins, like phenol-formaldehyde resins, are used in various applications, and their degradation under radiation can impact their performance and longevity.
Q2: How was this compound studied in the context of radiation exposure?
A2: Researchers irradiated this compound with a 1 MeV electron source to simulate the effects of radiation exposure. [] They then analyzed the resulting products of this irradiation to understand the mechanisms of degradation. This approach provides valuable insights into the structural changes that occur within the compound when exposed to radiation.
Q3: Beyond its role as a model compound for radiation studies, are there other synthesis pathways explored for this compound?
A3: Yes, research also delves into the preparation of this compound and its closely related compound, 2,4-Dihydroxydiphenylmethane. [] This suggests ongoing interest in understanding different synthesis routes for these compounds, which could be relevant for various applications, including potentially developing new materials or optimizing existing ones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)





![(1R,4aR,4bR,7R,9aR,10S,10aS)-4a-(hydroxymethyl)-1-methyl-8-methylenedodecahydro-1H-7,9a-methanobenzo[a]azulene-1,10-dicarboxylic acid](/img/structure/B1194928.png)
![1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol](/img/structure/B1194930.png)
![[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone](/img/structure/B1194931.png)

